

physicochemical properties of Naftifine Hydrochloride powder

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Compound of Interest

Compound Name: Naftifine Hydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of **Naftifine Hydrochloride Powder**

Introduction

Naftifine Hydrochloride (CAS: 65473-14-5) is a synthetic, broad-spectrum antifungal agent belonging to the allylamine class of compounds.[1] It is primarily used for the topical treatment of superficial dermatomycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] The mechanism of action involves the selective inhibition of the enzyme squalene 2,3-epoxidase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane integrity and resulting in fungicidal activity against dermatophytes and fungistatic activity against yeasts.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of **Naftifine Hydrochloride** powder. The information presented is intended for researchers, scientists, and drug development professionals involved in formulation, analytical development, and quality control.

Chemical and Physical Properties

Naftifine Hydrochloride is the hydrochloride salt form of naftifine.[4] It exists as a white to light yellow or off-white crystalline powder.[2][6]

Identification and Molecular Structure

Property	Value	Source
Chemical Name	(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride	[5]
Synonyms	Naftin, Exoderil, Naftifungin	[2][7]
CAS Number	65473-14-5	[5]
Molecular Formula	C ₂₁ H ₂₂ ClN	[2][8]
Molecular Weight	323.86 g/mol	[2]
InChIKey	OLUNPKFOFGZHRT-YGCVIUNWSA-N	[2]

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of **Naftifine Hydrochloride** powder. These parameters are critical for predicting its behavior during formulation and its bioavailability.

Property	Value	Source
Melting Point	172-175°C	[2]
174.0 to 180.0 °C	[6]	
177 °C	[7]	
pKa (Strongest Basic)	8.99 (Predicted)	[3][8]
logP (Octanol-Water)	5.4 (Experimental, for Naftifine base)	[9]
4.96 (Predicted, for HCl salt)	[8]	
Topological Polar Surface Area	3.2 Å ²	[4]
Rotatable Bond Count	5	[3][4]

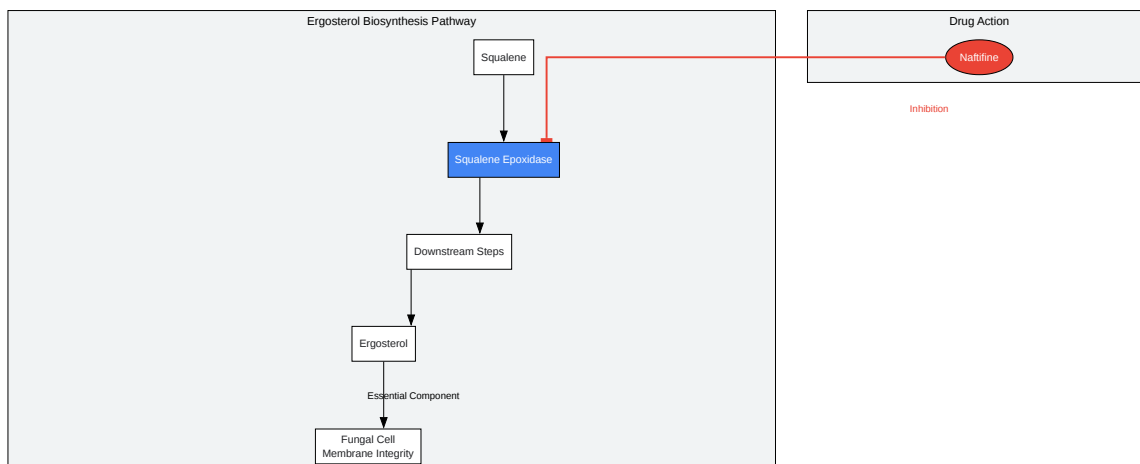
Solubility Profile

Naftifine Hydrochloride is soluble in polar organic solvents and sparingly soluble in aqueous buffers.^{[2][10]}

Solvent	Solubility	Source
Ethanol	~5 mg/mL	[10]
8 mg/mL (24.7 mM)	[11]	
25 mg/mL (77.19 mM)	[12]	
50 mg/mL	[2]	
DMSO	~10 mg/mL	[10]
100 mg/mL (308.77 mM)	[11][12]	
Dimethyl Formamide (DMF)	Soluble	
Methylene Chloride	Soluble	
Water	2.5 mg/mL (7.72 mM)	[11]
0.000229 mg/mL (Predicted)	[8]	
Aqueous Buffers (PBS pH 7.2)	Sparingly soluble; ~0.16 mg/mL in a 1:5 DMF:PBS solution	

Mechanism of Action Pathway

The primary antifungal activity of **Naftifine Hydrochloride** stems from its interference with the ergosterol biosynthesis pathway in fungi.



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Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.

Solid-State Characterization

Appearance

Naftifine Hydrochloride is a white to off-white or light yellow crystalline powder.[2][6]

Polymorphism

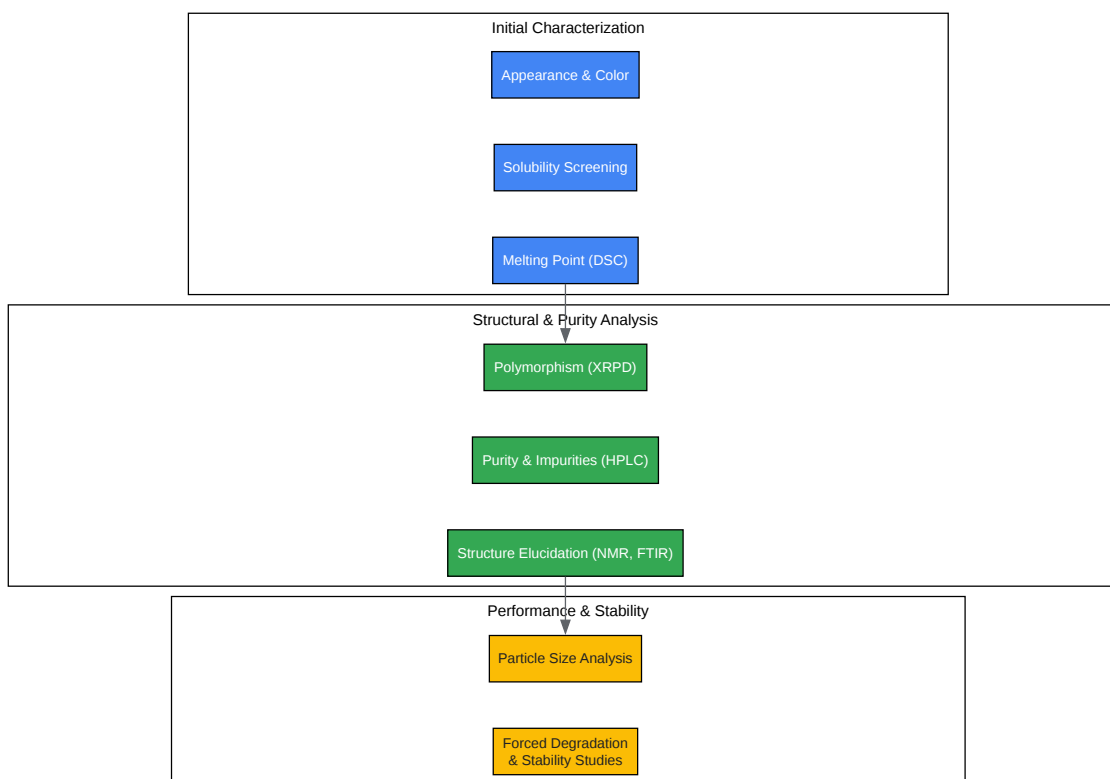
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Studies have identified several novel crystalline forms (polymorphs) of **Naftifine Hydrochloride**, designated as Type I, II, III, and IV.[13] Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct characteristic absorption peaks at specific 2θ angles.[13] For example, Crystal Form I is characterized by XRPD peaks at 2θ angles of approximately 6.84, 13.54, 15.80, 16.92, and 17.76.[13] The existence of polymorphs necessitates careful control of the crystallization process during manufacturing to ensure batch-to-batch consistency.

Experimental Protocols & Methodologies

A thorough investigation of the physicochemical properties is essential for the quality control and formulation of pharmaceutical products.[14]

General Physicochemical Characterization Workflow

The characterization of an API like **Naftifine Hydrochloride** powder follows a logical progression from basic identification to detailed performance-related tests.



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Caption: General experimental workflow for API physicochemical characterization.

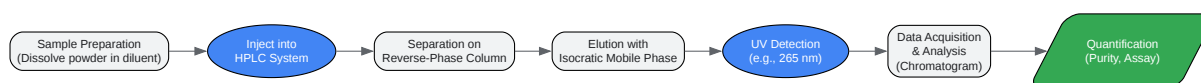
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity and quantifying the amount of **Naftifine Hydrochloride** in bulk material and formulated products.[15][16]

- Objective: To separate, identify, and quantify **Naftifine Hydrochloride** and its potential impurities or degradation products.[15]

- Methodology Example (Isocratic RP-HPLC):
 - Column: Inertsil ODS column.[16]
 - Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 35:40:25 v/v/v), with an additive like triethylamine (0.8%), and pH adjusted to 5.5 with acetic acid.[16]
 - Flow Rate: 1.4 mL/min.[16]
 - Detection: UV detection at 265 nm.[16][17]
 - Retention Time: Approximately 4.0 minutes under these conditions.[16]
- Validation: The method is validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[15][16]

HPLC Analysis Workflow



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Caption: A typical workflow for the HPLC analysis of **Naftifine Hydrochloride**.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and thermal behavior of the powder. It can also be used to detect polymorphism, as different crystal forms will have different melting points and thermal transition profiles.
- Protocol: A small, accurately weighed sample of **Naftifine Hydrochloride** powder is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is observed as an endothermic peak on the resulting thermogram.

X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline structure and detect polymorphism.
- Protocol: A sample of the powder is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystal form.[\[13\]](#)

Particle Size Analysis

- Objective: To determine the particle size distribution of the powder, which affects dissolution rate, flowability, and content uniformity in solid dosage forms.
- Protocol: Laser diffraction is a common method. The powder is dispersed in a suitable medium and passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and this data is used to calculate the particle size distribution.[\[18\]](#)

Stability

Naftifine Hydrochloride should be stored in a well-ventilated, dry place, protected from light, and kept in a tightly closed container. Recommended storage temperatures are often between 2-8°C.[\[2\]](#) Stability studies are crucial to determine the shelf-life of the API and the final drug product. Forced degradation studies (exposing the drug to heat, light, acid, base, and oxidation) are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods like HPLC.[\[15\]](#)

Conclusion

This guide provides a detailed overview of the essential physicochemical properties of **Naftifine Hydrochloride** powder. A thorough understanding and characterization of its solubility, solid-state properties, and stability are fundamental for the successful development of safe, effective, and stable pharmaceutical formulations. The experimental protocols outlined, particularly HPLC and XRPD, are critical tools for ensuring the quality and consistency of the active pharmaceutical ingredient.

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